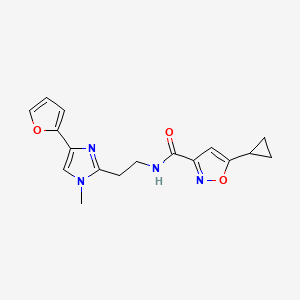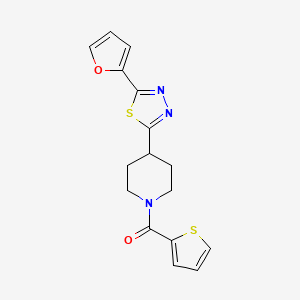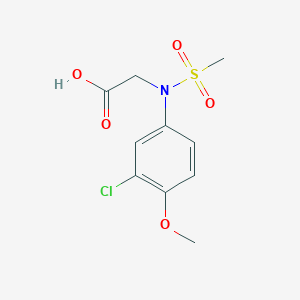
3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine is a chemical compound that has been of interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is a member of the azetidine family, which is a class of heterocyclic compounds that contains a four-membered ring with at least one nitrogen atom.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine is not fully understood. However, it has been suggested that its inhibitory activity against enzymes such as PDE5 is due to its ability to bind to the active site of the enzyme and prevent its normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have inhibitory activity against certain enzymes, which suggests that it could have potential therapeutic effects in the treatment of various disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine in lab experiments is its unique properties, such as high thermal stability and solubility. This makes it a promising candidate for use in the development of new materials and drug candidates.
However, one limitation is the difficulty in synthesizing this compound, as it involves several steps and requires specific reaction conditions and purification methods to obtain a high yield and purity of the final product.
Orientations Futures
There are several future directions for research on 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of disorders related to blood flow regulation.
Another direction is to explore its potential applications in material science, such as in the development of new materials with unique properties.
Finally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. This could lead to the development of new drug candidates and materials with improved properties and efficacy.
Méthodes De Synthèse
The synthesis of 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine involves several steps. The first step is the preparation of 3-fluoro-4-methoxyphenylsulfonyl chloride, which is then reacted with difluoromethylamine to obtain this compound. The reaction conditions and purification methods are crucial to obtaining a high yield and purity of the final product.
Applications De Recherche Scientifique
3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine has been studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory activity against certain enzymes, such as phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow. This suggests that it could be used as a potential drug candidate for the treatment of erectile dysfunction and other related disorders.
In addition, this compound has also been studied for its potential applications in material science. It has been shown to have unique properties, such as high thermal stability and solubility, which make it a promising candidate for use in the development of new materials.
Propriétés
IUPAC Name |
3-(difluoromethyl)-1-(3-fluoro-4-methoxyphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3S/c1-18-10-3-2-8(4-9(10)12)19(16,17)15-5-7(6-15)11(13)14/h2-4,7,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMDYXHHJVRQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2636880.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2636882.png)




![N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide](/img/structure/B2636889.png)
![N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2636890.png)
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide](/img/structure/B2636891.png)





